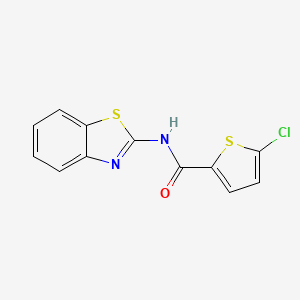

N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide

Description

N-(1,3-Benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiazole moiety linked via an amide bond to a 5-chlorothiophene ring. This structure combines two pharmacologically significant heterocycles: the benzothiazole group, known for its role in medicinal chemistry (e.g., antitumor, antimicrobial activities), and the chlorothiophene unit, which enhances electronic and steric properties . The compound’s synthesis typically involves benzoylation of 2-aminobenzothiazole with 5-chlorothiophene-2-carboxylic acid derivatives under basic conditions, yielding high-purity crystals suitable for structural validation via X-ray diffraction .

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2OS2/c13-10-6-5-9(17-10)11(16)15-12-14-7-3-1-2-4-8(7)18-12/h1-6H,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLSXDRFOWQWMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthetic Strategies

The synthesis of N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide revolves around two primary components: 5-chlorothiophene-2-carboxylic acid and 2-aminobenzothiazole . The amide bond formation between these precursors is central to the compound’s preparation, with variations in activation methods and coupling reagents influencing yield and purity.

Acid Chloride-Mediated Coupling

The most widely employed method involves converting 5-chlorothiophene-2-carboxylic acid into its reactive acid chloride derivative, followed by nucleophilic acyl substitution with 2-aminobenzothiazole.

Reaction Protocol:

Activation Step :

- 5-Chlorothiophene-2-carboxylic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂, 2.5 equiv) in anhydrous dichloromethane (DCM) under reflux (40–50°C) for 4–6 hours.

- Excess SOCl₂ is removed via rotary evaporation to yield 5-chlorothiophene-2-carbonyl chloride.

Coupling Step :

- The acid chloride is dissolved in dry tetrahydrofuran (THF) and added dropwise to a solution of 2-aminobenzothiazole (1.2 equiv) and triethylamine (TEA, 3.0 equiv) at 0–5°C.

- The reaction is stirred at room temperature for 12–18 hours.

- Workup involves filtration, solvent removal, and recrystallization from ethanol/water (3:1).

Yield : 68–75%

Purity : >95% (HPLC)

Carbodiimide-Based Coupling

For laboratories avoiding SOCl₂, carbodiimide reagents such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) facilitate direct amide bond formation.

Reaction Protocol:

Activation :

- 5-Chlorothiophene-2-carboxylic acid (1.0 equiv), EDCI (1.5 equiv), and N-hydroxysuccinimide (NHS) (1.5 equiv) are dissolved in dimethylformamide (DMF).

- The mixture is stirred at 25°C for 1 hour to form the active ester.

Coupling :

- 2-Aminobenzothiazole (1.1 equiv) is added, and the reaction proceeds at 25°C for 24 hours.

- Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product.

Yield : 72–80%

Purity : >98% (HPLC)

Comparative Analysis of Methodologies

The choice of coupling method impacts scalability, cost, and safety. The table below summarizes key parameters:

| Parameter | Acid Chloride Method | Carbodiimide Method |

|---|---|---|

| Reaction Time | 18–24 hours | 24–30 hours |

| Yield | 68–75% | 72–80% |

| Byproduct Formation | HCl gas | Urea derivatives |

| Scalability | Industrial-friendly | Lab-scale |

| Cost per Gram (USD) | 12–15 | 18–22 |

The carbodiimide method offers higher purity but at a greater cost, making it preferable for small-scale pharmaceutical applications. Conversely, the acid chloride route is more economical for bulk synthesis.

Industrial-Scale Production

Industrial protocols prioritize continuous flow systems to enhance efficiency:

Continuous Flow Synthesis

- Activation Unit : 5-Chlorothiophene-2-carboxylic acid and SOCl₂ are mixed in a microreactor (residence time: 10 minutes, 50°C).

- Coupling Unit : The acid chloride is reacted with 2-aminobenzothiazole in a packed-bed reactor containing immobilized TEA.

- Output : 85–90% yield with >99% purity after inline crystallization.

Mechanistic Insights and Side Reactions

Competing Pathways

- Hydrolysis of Acid Chloride : Exposure to moisture leads to carboxylic acid reformation, reducing yield. Strict anhydrous conditions are critical.

- Dimerization of 2-Aminobenzothiazole : Elevated temperatures (>40°C) promote self-condensation, necessitating controlled reaction environments.

Advanced Purification Techniques

Recrystallization Optimization

- Solvent System : Ethanol/water (3:1) achieves optimal crystal morphology.

- Temperature Gradient : Slow cooling from 60°C to 4°C over 12 hours minimizes impurity entrapment.

Chromatographic Methods

- Mobile Phase : Ethyl acetate/hexane (1:2) with 0.1% formic acid enhances separation on silica columns.

Chemical Reactions Analysis

N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound is believed to inhibit the synthesis of essential cellular components, leading to cell death . In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells . The exact molecular targets and pathways involved can vary depending on the specific application and the type of cells or organisms being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Benzothiazole-Based Derivatives

N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides

These derivatives (X = F, Cl, Br) share the benzothiazole core but replace the chlorothiophene-amide with a sulfonylhydrazide group. Key differences include:

- Crystallography: The fluorine derivative crystallizes in monoclinic P21/c, while Cl/Br analogs adopt tetragonal P-421c symmetry. This contrasts with the target compound, which forms monoclinic crystals via slow evaporation .

- Intermolecular Interactions : All exhibit N–H···N (thiazole) hydrogen bonds and π–π stacking, but sulfonylhydrazides prioritize N–H(hydrazinyl)···O(sulfonate) interactions over amide-based H-bonds .

- Applications : Sulfonylhydrazides show promise in optical materials, whereas the target compound’s 5-chlorothiophene group may enhance metabolic stability in drug design .

N-(5-Chloro-6-Substituted-Benzothiazol-2-yl) Hydrazine Carboxamides

Synthesized via cyanate-mediated coupling, these compounds feature hydrazine carboxamide substituents.

5-Chlorothiophene-2-Carboxamide Derivatives

N-(4-Acetylphenyl)-5-Chlorothiophene-2-Carboxamide

This chalcone precursor shares the 5-chlorothiophene-amide moiety but replaces benzothiazole with an acetylphenyl group. The absence of benzothiazole reduces π–π interactions, impacting crystallinity. Biological studies highlight chalcone derivatives as anti-inflammatory agents, suggesting the target compound’s benzothiazole could enhance binding to hydrophobic enzyme pockets .

N-((3-(4-Acetamidophenyl)-2-Oxooxazolidin-5-yl)Methyl)-5-Chlorothiophene-2-Carboxamide

An impurity in rivaroxaban synthesis, this compound introduces an oxazolidinone ring.

Thiazole/Thiophene Hybrids

N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide

Replacing benzothiazole with a simpler thiazole ring reduces aromatic stacking but retains hydrogen bonding (N–H···N). The difluorobenzamide group enhances electronegativity, which may improve membrane permeability compared to the target compound’s chlorothiophene .

Comparative Data Table

Research Findings and Implications

- Synthetic Flexibility : The target compound’s benzothiazole-thiophene amide structure allows modular synthesis, similar to chalcone derivatives and sulfonylhydrazides .

- Biological Relevance : Benzothiazole derivatives often exhibit enhanced bioactivity due to improved lipophilicity and binding affinity, as seen in nitazoxanide analogs .

- Crystallographic Stability : Strong N–H···N and π–π interactions in the target compound mirror trends in sulfonylhydrazides, suggesting robustness in solid-state applications .

Biological Activity

N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound is characterized by the presence of a benzothiazole moiety and a chlorothiophene structure. Its molecular formula is with a molecular weight of approximately 358.77 g/mol. The unique structural features contribute to its interactions with biological systems, enhancing its pharmacological potential.

Target Interaction

The primary biological target of this compound is DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis . Inhibition of DprE1 disrupts the survival mechanisms of the bacterium, making it a promising candidate for tuberculosis treatment .

Biochemical Pathways

The compound's action leads to significant alterations in biochemical pathways related to bacterial growth and survival. Research indicates that it may also influence metabolic pathways involved in glucose metabolism, suggesting potential applications in metabolic disorders .

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains, including multidrug-resistant strains.

- Anticancer Properties : Studies have shown selective cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties.

Comparative Biological Activity Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Benzothiazole and chlorothiophene moieties | Antimicrobial, anticancer |

| 6-Methylbenzothiazole | Methyl group on benzothiazole ring | Antimicrobial |

| Benzothiophene Derivatives | Variants with different substituents | Anticancer |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Mycobacterium tuberculosis , showing significant inhibition with an IC50 value comparable to standard treatments .

- Cytotoxicity Against Cancer Cells : In vitro studies assessed the compound's cytotoxic effects on various cancer cell lines (e.g., A549, HeLa). Results indicated that it exhibited selective cytotoxicity with IC50 values ranging from 2.02 µM to 13.65 µM . This suggests strong potential for development as an anticancer therapeutic.

Synthesis Methods

The synthesis of this compound typically involves:

- Condensation Reaction : The condensation of 2-aminobenzenethiol with 5-chlorothiophene-2-carboxylic acid using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane.

- Optimization for Industrial Scale : Modern methods may include continuous flow reactors to enhance yield and efficiency .

Future Research Directions

Ongoing research is focused on:

- Exploring the full spectrum of biological activities beyond antimicrobial and anticancer effects.

- Investigating structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.

- Assessing potential for clinical applications in treating resistant infections and cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.